Calmodulin is classified as a calcium-binding protein and is part of the EF-hand protein family, characterized by its ability to bind calcium ions through specific structural motifs known as EF-hands. The fragment (78-148) retains significant functional properties, including interactions with target proteins such as phosphodiesterases and other calcium-dependent enzymes. This fragment is derived from the larger calmodulin protein, which consists of 148 amino acids in total.
The synthesis of calmodulin (78-148) can be achieved through various methods, including recombinant DNA technology. This involves the expression of the gene encoding the fragment in a suitable host organism, such as Escherichia coli. The process typically includes:
These methods ensure that the synthesized fragment maintains its biological activity and structural integrity.
Calmodulin (78-148) exhibits a characteristic structure composed of two EF-hand motifs that are responsible for calcium ion binding. The three-dimensional structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography. Key structural features include:
Data from studies indicate that this fragment adopts a stable folded structure upon calcium binding, transitioning from an unstructured state in its apo form to a well-defined conformation when saturated with calcium ions .
Calmodulin (78-148) participates in several biochemical reactions primarily through its interactions with target proteins upon binding calcium ions. Notably:
These reactions are essential for regulating various cellular functions influenced by calcium signaling.
The mechanism of action for calmodulin (78-148) involves several steps:
Data suggest that this mechanism enables calmodulin to act as a versatile signaling molecule capable of influencing multiple pathways simultaneously .
Calmodulin (78-148) possesses several notable physical and chemical properties:
These properties are critical for its functionality within cellular environments.
Calmodulin (78-148) has several important applications in scientific research:
The calmodulin fragment comprising residues 78–148 (TR2C) constitutes the C-terminal lobe of full-length calmodulin and retains two EF-hand motifs (EF-3 and EF-4). Each EF-hand adopts a helix-loop-helix topology, with calcium coordination occurring via pentagonal-bipyramidal geometry. Key ligands include oxygen atoms from residues at positions 1 (D93/D129), 3 (D95/D131), 5 (D97/N133), 7 (backbone carbonyl), 9 (E104/E140), and 12 (E/E146) of the 12-residue loop [1] [6]. The fragment folds into a globular structure stabilized by a short antiparallel β-sheet between adjacent EF-hands and hydrophobic packing of helices V (residues 102–111), VI (118–128), and VII (138–146) [5] [9].
Parameter | TR2C (78-148) | Full-Length CaM |
---|---|---|
Secondary Structure | 3 α-helices per EF-hand | 7 α-helices total |
Calcium-Binding Sites | EF-3 & EF-4 | EF-1 to EF-4 |
Hydrophobic Core Residues | M109, M124, M144, M145 | Conserved Phe/Met pairs |
Linker Conformation | Flexible N-terminus | Rigid central helix (65-92) |
PDB Reference | 1.7 Å resolution crystal | 3CLN (2.2 Å) |
EF-3 (site III: residues 94–105) and EF-4 (site IV: residues 130–141) exhibit divergent calcium affinities despite structural homology. EF-3 binds Ca²⁺ with higher affinity (Kd = 10⁻⁷–10⁻⁹ M), while EF-4 has lower affinity (Kd = 10⁻⁶–10⁻⁷ M) due to non-optimal coordination geometry and reduced hydrophobic stabilization [1] [6]. Evolutionary analysis reveals >99% conservation of EF-3 coordinating residues (D93, D95, D97) across eukaryotes, whereas EF-4 shows higher sequence plasticity at position 133 (Asn vs. Asp) [6]. This asymmetry enables sequential calcium saturation: EF-3 occupancy initiates hydrophobic cleft exposure, priming EF-4 for cooperative binding [1].
Feature | EF-3 (Site III) | EF-4 (Site IV) |
---|---|---|
Loop Residues | 94–105 | 130–141 |
Key Coordinators | D93, D95, D97, E104 | D129, D131, N133, E140 |
Ca²⁺ Affinity | High (Kd ~10⁻⁸ M) | Moderate (Kd ~10⁻⁶ M) |
Conservation* | 99.8% | 95.3% |
Role in Activation | Initiates hydrophobic exposure | Stabilizes domain closure |
Calcium binding induces a "closed-to-open" transition in TR2C, characterized by a 40° reorientation of helices V and VI. Molecular dynamics simulations reveal this exposes a methionine-rich hydrophobic surface (M109, M124, M144, M145), increasing solvent-accessible surface area by 35% [3] [9]. The EF-3 loop exhibits slower Ca²⁺ dissociation kinetics (τ ≈ 50 ms) than EF-4 (τ ≈ 10 ms), indicating hierarchical stabilization. NMR studies of Mg²⁺-bound TR2C show partial opening, confirming that ionic radius differences between Ca²⁺ (1.0 Å) and Mg²⁺ (0.7 Å) prevent full conformational activation [4].
The N-terminal segment of TR2C (residues 78–81) corresponds to the proximal segment of calmodulin’s central linker. Crystallographic studies show this region adopts a coiled conformation rather than the continuous α-helix (residues 65–92) in full-length calmodulin. Residues 74–80 (KRKGEKL) form transient salt bridges (e.g., K75-E82), but lack inter-domain tethering, enhancing conformational freedom [3] [5]. Molecular dynamics simulations indicate nanosecond-scale fluctuations in the inter-helical angle (θ) between residues 74–77, enabling bending/unwinding near Arg74. This flexibility permits TR2C to adopt compact conformations with N-to-C terminal distances of <10 Å, mimicking full-length calmodulin’s collapsed state when bound to targets [3] [7].
TR2C retains two hydrophobic pockets critical for target binding:
Spacing between anchor residues determines binding geometry: 1-14 spacing (e.g., eNOS) induces antiparallel wrapping of TR2C, while 1-16 spacing (e.g., CaMKII) favors parallel binding. Methionines constitute 50% of the interface, enabling adaptive van der Waals contacts through side-chain rotations [9] [10].
Residue | Position | Conservation (%) | Role in Target Binding |
---|---|---|---|
M109 | Helix V | 98.2 | Anchors position 1 of 1-14 motif |
M124 | Helix VI | 99.7 | Stabilizes aliphatic anchor residues |
F141 | Helix VII | 99.9 | π-stacking with aromatic anchors |
M144/145 | Helix VII | 99.5 | Forms malleable "Met lid" |
TR2C maintains 90% structural homology with the C-lobe of intact calmodulin (Cα RMSD = 0.9 Å), including conserved EF-hand topology and calcium-coordination distances [5] [8]. Key divergences include:
Functional studies confirm TR2C activates calcium pumps and nitric oxide synthase but cannot support processes requiring inter-domain compaction, such as myosin light-chain kinase activation [7] [9]. Mg²⁺ binding studies further reveal TR2C retains a semi-open state, while full-length calmodulin’s N-domain stabilizes apo-C-lobe folding [4].
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